molecular formula C13H11Cl2NO2 B1417596 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-23-8

2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione

Cat. No. B1417596
M. Wt: 284.13 g/mol
InChI Key: MBUYAYPGDORVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione” is a chemical compound with the linear formula C10H5Cl2N3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H5Cl2N3 . The CAS Number is 24128-23-2 and the MDL number is MFCD07798724 .


Physical And Chemical Properties Analysis

The molecular weight of “2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione” is 284.138 . The density is 1.5±0.1 g/cm3, and the boiling point is 427.3±45.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Crystal Structure

  • A novel crystal 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) was synthesized using 5,5-Dimethyl-1,3-cyclohexanedione, demonstrating the potential of 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione derivatives in crystallography and material science (Zhang et al., 2013).

Chemical Reactions and Mechanisms

  • 2,2′-Methylenebis(1,3-cyclohexanedione), a related compound, has been prepared through a Mannich reaction involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine. This highlights the versatility of similar compounds in complex chemical synthesis (Wang Li-xian & W. Hong, 2006).

Molecular Structure Analysis

  • The study of 2-methyl-1,3-cyclohexanedione crystals, structurally similar to 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione, shows the importance of these compounds in understanding molecular structures and phase transitions in crystals (Katrusiak, 1993).

Biological Activity and Radiation Protection

  • Compounds like 2-Methyl-1,3-cyclohexanedione have been found to protect Escherichia coli against radiation effects, suggesting a potential research avenue for derivatives of 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione in radiation protection and biological applications (Pittillo & Lucas, 1968).

High-Pressure Studies

  • High-pressure X-ray diffraction studies of 2-methyl-1,3-cyclohexanedione crystals reveal their stability and structural changes under pressure, which can be crucial for understanding the behavior of similar compounds like 2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione under extreme conditions (Katrusiak, 1991).

Safety And Hazards

As for safety and hazards, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c14-10-5-4-8(6-11(10)15)16-7-9-12(17)2-1-3-13(9)18/h4-7,17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUYAYPGDORVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione
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2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione
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2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione
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2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione

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